molecular formula C15H21NO3 B1379865 Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1823803-41-3

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No. B1379865
CAS RN: 1823803-41-3
M. Wt: 263.33 g/mol
InChI Key: NRBMSSRNBMTDSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate are not available, similar compounds have been synthesized through various methods. For instance, benzyl alcohol has been synthesized through the hydrogenation of benzaldehyde using Pd-based catalysts .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 5-hydroxymethylfurfural (5-HMF) has been oxidized to produce 2,5-furandicarboxylic acid (FDCA) in a continuous packed bed reactor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Benzyl (hydroxymethyl)carbamate have been determined .

Scientific Research Applications

Chemical Synthesis and Crystal Engineering

Studies on the cocrystallization of N-donor type compounds have explored the effect of hydrogen-bonding in supramolecular architectures. For instance, research by Lei Wang et al. (2011) focused on how benzotriazole and N-methylpiperazine interact with acids to form cocrystals, revealing insights into crystal packing influenced by hydrogen bonding, which is crucial for crystal engineering and host-guest chemistry (Lei Wang et al., 2011).

Biological Activity

Research on 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to the synthesis of new derivatives with significant antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of compounds from aralkyl/aryl carboxylic acids, demonstrating their potential in medicinal chemistry due to their valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).

Electronic Effects in Carbohydrate Chemistry

The study of protecting groups in hydroxypiperidines by Mads Heuckendorff et al. (2010) compared electronic effects in glycosylation chemistry. This research provides a ranking of common carbohydrate protecting groups based on their stabilization of positive charge on the ring heteroatom, offering insights into the "armed-disarmed" concept in glycosylation (Mads Heuckendorff et al., 2010).

Medicinal Chemistry Building Blocks

The synthesis of functionalized 5,5-difluoropiperidines by Matthias Moens et al. (2012) highlights the development of compounds with potential as building blocks in medicinal chemistry. This research outlines a multi-step procedure to synthesize difluoropiperidinone carboxylic acids, demonstrating the utility of these compounds in the synthesis of pharmaceuticals (Matthias Moens et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, benzyl benzoate is lethal to certain mites, making it useful in the treatment of scabies .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For instance, benzyl benzoate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of similar compounds involve improving their pharmacodynamic and pharmacokinetic properties. For instance, hydroxymethylation has been used to enhance the biological activity of drugs .

properties

IUPAC Name

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMSSRNBMTDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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